Wye-687

Beschreibung

Eigenschaften

IUPAC Name |

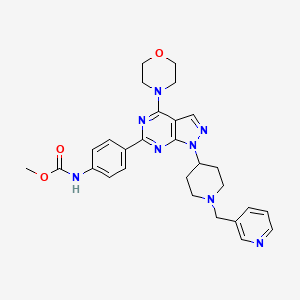

methyl N-[4-[4-morpholin-4-yl-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N8O3/c1-38-28(37)31-22-6-4-21(5-7-22)25-32-26(35-13-15-39-16-14-35)24-18-30-36(27(24)33-25)23-8-11-34(12-9-23)19-20-3-2-10-29-17-20/h2-7,10,17-18,23H,8-9,11-16,19H2,1H3,(H,31,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOCQQKGPJENHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)CC5=CN=CC=C5)C(=N2)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649396 | |

| Record name | WYE-687 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062161-90-3 | |

| Record name | WYE-687 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Wye-687: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wye-687 is a potent and selective, ATP-competitive small molecule inhibitor of the mechanistic target of rapamycin (mTOR).[1][2][3][4] As a critical regulator of cell growth, proliferation, and survival, mTOR is a highly sought-after target in cancer therapy.[5][6] this compound distinguishes itself by effectively inhibiting both mTOR complex 1 (mTORC1) and mTORC2, leading to a comprehensive blockade of mTOR signaling and demonstrating significant anti-neoplastic activity in a variety of preclinical models.[7][8] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action

This compound exerts its biological effects through direct, ATP-competitive inhibition of the mTOR kinase domain.[1][4][5] This binding prevents the phosphorylation of downstream mTOR substrates, thereby disrupting the signaling cascades of both mTORC1 and mTORC2.[2][7]

Inhibition of mTORC1 Signaling

The inhibition of mTORC1 by this compound leads to the dephosphorylation of its key downstream effectors, p70 S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This results in a global reduction in protein synthesis, a critical driver of cell growth and proliferation.[2]

Inhibition of mTORC2 Signaling

Concurrently, this compound's inhibition of mTORC2 prevents the phosphorylation of Akt at serine 473 (S473).[2][7] This disrupts a crucial survival signal, leading to the induction of apoptosis in cancer cells.[4][7] The inhibition of mTORC2 also impacts the phosphorylation of other substrates like serum/glucocorticoid-regulated kinase (SGK).[4]

Quantitative Data

The inhibitory activity of this compound against mTOR and its selectivity over other kinases have been quantified in various assays. The following tables summarize the key quantitative data.

| Target | IC50 | Assay Type | Reference |

| mTOR | 7 nM | Kinase Assay (DELFIA) | [1][2] |

| PI3Kα | 81 nM | Kinase Assay | [1] |

| PI3Kγ | 3.11 µM | Kinase Assay | [1] |

Table 1: In Vitro Inhibitory Activity of this compound. The table displays the half-maximal inhibitory concentration (IC50) of this compound against mTOR and PI3K isoforms.

| Cell Line | Effect | Concentration Range | Reference |

| HL-60 (AML) | Inhibition of cell survival | 33-1000 nM | [1] |

| U937 (AML) | Inhibition of cell survival and proliferation | Not specified | |

| 786-O (Renal) | Cytotoxicity and anti-proliferative | 1-1000 nM | [7] |

| A498 (Renal) | Cytotoxicity and anti-proliferative | Not specified | [7] |

| MDA361 (Breast) | Inhibition of protein synthesis, G1 arrest | Not specified | [2][3] |

| HCT116 (Colon) | G1 cell cycle arrest | Not specified | [3] |

| U87MG (Glioblastoma) | Downregulation of VEGF and HIF-1α | Not specified | [2][3] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines. This table summarizes the observed effects of this compound on various cancer cell lines.

| Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference |

| SCID Mice | U937 Xenograft | 5 or 25 mg/kg, daily, oral | Dose-dependent tumor growth inhibition (50% and 75% reduction at day 15) | [1] |

| Nude Mice | 786-O Xenograft | 25 mg/kg, daily, oral gavage | Potent suppression of tumor growth | [7] |

Table 3: In Vivo Anti-Tumor Efficacy of this compound. This table presents the results of in vivo studies of this compound in mouse xenograft models.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound within the mTOR signaling pathway.

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

In Vitro mTOR Kinase Assay (DELFIA)

This assay quantifies the inhibitory effect of this compound on mTOR kinase activity.

Materials:

-

Purified FLAG-tagged mTOR

-

His6-tagged S6K1 (substrate)

-

Kinase Assay Buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl2, 0.5 mM DTT, 0.25 µM microcystin LR, 100 µg/mL BSA)

-

ATP

-

This compound

-

Stop Buffer (20 mM HEPES pH 7.4, 20 mM EDTA, 20 mM EGTA)

-

Europium-labeled anti-phospho-S6K1(T389) antibody

-

DELFIA Enhancement Solution

Procedure:

-

Dilute purified FLAG-mTOR in Kinase Assay Buffer.

-

In a 96-well plate, mix the diluted enzyme with varying concentrations of this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding a mixture of ATP and His6-S6K1 to a final concentration of 100 µM and 1.25 µM, respectively.

-

Incubate the plate for 2 hours at room temperature with gentle shaking.

-

Terminate the reaction by adding Stop Buffer.

-

Transfer the reaction mixture to a MaxiSorp plate and incubate for 2 hours to allow His6-S6K1 to attach.

-

Wash the wells with PBS containing 0.05% Tween 20 (PBST).

-

Add the Europium-labeled anti-phospho-S6K1(T389) antibody and incubate for 1 hour.

-

Wash the wells four times with PBST.

-

Add DELFIA Enhancement Solution to each well.

-

Read the time-resolved fluorescence in a plate reader to determine the extent of S6K1 phosphorylation.

Cell Viability Assay (MTT)

This colorimetric assay assesses the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell lines (e.g., HL-60)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 33-1000 nM) for the desired duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K1 (T389), anti-phospho-S6, anti-phospho-Akt (S473), and total protein antibodies)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse cells and quantify protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

In Vivo Xenograft Tumor Growth Study

This experiment evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Cancer cell line (e.g., U937 or 786-O)

-

Matrigel (optional)

-

This compound

-

Vehicle control (e.g., 5% ethanol, 2% Tween 80, 5% PEG-400)

-

Calipers for tumor measurement

Procedure:

-

Inoculate mice subcutaneously with cancer cells (e.g., 5 x 10^6 cells in PBS, possibly mixed with Matrigel).

-

Allow tumors to grow to a palpable size (e.g., ~100 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 5 or 25 mg/kg) or vehicle control daily via oral gavage.

-

Measure tumor volume (Volume = (width)² x length / 2) with calipers at regular intervals (e.g., every 2-3 days).

-

Monitor animal body weight and general health as a measure of toxicity.

-

At the end of the study, excise and weigh the tumors.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the anti-tumor activity of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]

- 4. bds.berkeley.edu [bds.berkeley.edu]

- 5. researchgate.net [researchgate.net]

- 6. cusabio.com [cusabio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

Wye-687: A Technical Guide to a Dual mTORC1/mTORC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wye-687 is a potent, ATP-competitive, and selective small molecule inhibitor of the mammalian target of rapamycin (mTOR).[1][2] It distinguishes itself from earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), by targeting the kinase domain of mTOR directly, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] This dual inhibitory action prevents the feedback activation of Akt signaling often observed with rapalog-based therapies, leading to a more comprehensive blockade of the PI3K/Akt/mTOR pathway.[3] This guide provides an in-depth technical overview of this compound, including its biochemical and cellular activities, experimental protocols, and the signaling pathways it modulates.

Biochemical Profile and Potency

This compound is a pyrazolopyrimidine derivative that exhibits high potency against mTOR kinase.[1] The inhibitory activity and selectivity of this compound have been characterized in various biochemical assays.

| Target | IC50 | Selectivity vs. mTOR | Reference |

| mTOR | 7 nM | - | [1][2] |

| PI3Kα | 81 nM | >100-fold | [4] |

| PI3Kγ | 3.11 µM | >500-fold | [4] |

| 24 Other Kinases | - | Highly selective | [1] |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the mTOR kinase domain. This mode of action directly prevents the phosphorylation of mTOR substrates, leading to the inhibition of both mTORC1 and mTORC2 signaling cascades.

mTOR Signaling Pathway Inhibition by this compound

Caption: this compound inhibits both mTORC1 and mTORC2 kinase activity.

Cellular and In Vivo Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. It effectively induces a G1 cell cycle arrest and apoptosis.[1][2] In vivo studies have shown that oral administration of this compound can potently inhibit tumor growth in xenograft models.[4][5][6]

| Cell Line | Cancer Type | Effect | Reference |

| MDA361 | Breast Cancer | G1 arrest, inhibition of protein synthesis | [2] |

| HCT116 | Colon Cancer | G1 arrest | [1] |

| U87MG | Glioblastoma | Reduction of HIF-1α expression | [1] |

| LNCaP | Prostate Cancer | Reduction of HIF-1α expression | [1] |

| HL-60 | Acute Myeloid Leukemia | Inhibition of survival and proliferation, apoptosis | [4][5] |

| U937 | Acute Myeloid Leukemia | Inhibition of survival and proliferation, apoptosis | [4][5] |

| 786-O | Renal Cell Carcinoma | Cytotoxic, anti-proliferative, apoptosis | [6] |

| A498 | Renal Cell Carcinoma | Cytotoxic, anti-proliferative, apoptosis | [6] |

Experimental Protocols

mTOR Kinase Assay (DELFIA Format)

This protocol is adapted from methodologies used to assess the enzymatic activity of mTOR in the presence of inhibitors.[2][4]

Materials:

-

Purified FLAG-tagged mTOR

-

His6-tagged S6K1 (substrate)

-

Kinase Assay Buffer: 10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl2, 0.5 mM DTT, 0.25 µM microcystin LR, 100 µg/mL BSA

-

This compound stock solution (in DMSO)

-

ATP solution

-

Stop Buffer: 20 mM HEPES (pH 7.4), 20 mM EDTA, 20 mM EGTA

-

Europium-labeled anti-phospho-S6K1 (Thr389) antibody

-

DELFIA Enhancement Solution

-

96-well plates (MaxiSorp for detection)

Workflow:

Caption: Workflow for the mTOR DELFIA kinase assay.

Procedure:

-

Dilute the purified FLAG-mTOR enzyme in kinase assay buffer.

-

Add 12 µL of the diluted enzyme to each well of a 96-well plate.

-

Add 0.5 µL of this compound at various concentrations or DMSO as a vehicle control.

-

Initiate the kinase reaction by adding 12.5 µL of a solution containing ATP and His6-S6K in kinase assay buffer. The final concentrations should be approximately 800 ng/mL FLAG-TOR, 100 µM ATP, and 1.25 µM His6-S6K.[2]

-

Incubate the plate for 2 hours at room temperature with gentle shaking.

-

Terminate the reaction by adding 25 µL of Stop Buffer.

-

Transfer 45 µL of the terminated reaction mixture to a MaxiSorp plate containing 55 µL of PBS.

-

Allow the His6-S6K to attach to the plate for 2 hours at room temperature.

-

Aspirate the wells and wash once with PBS.

-

Add 100 µL of DELFIA buffer containing 40 ng/mL of Europium-labeled anti-phospho-S6K1 (Thr389) antibody.

-

Incubate for 1 hour with gentle agitation.

-

Aspirate the wells and wash four times with PBS containing 0.05% Tween 20 (PBST).

-

Add 100 µL of DELFIA Enhancement Solution to each well.

-

Read the time-resolved fluorescence using a suitable plate reader.

Western Blot Analysis of mTOR Pathway Activation

This protocol outlines the general steps for assessing the phosphorylation status of key mTOR pathway proteins in cells treated with this compound.[6][7]

Materials:

-

Cell culture reagents

-

This compound

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-S6, anti-S6, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with desired concentrations of this compound or DMSO for the specified time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.[8][9]

Materials:

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound is a valuable research tool for investigating the roles of mTORC1 and mTORC2 in cellular processes and disease models. Its ATP-competitive mechanism and dual inhibitory profile offer a more complete suppression of the mTOR signaling pathway compared to allosteric inhibitors like rapamycin. The protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this potent and selective mTOR inhibitor.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]

- 9. physiology.elte.hu [physiology.elte.hu]

Wye-687: An In-Depth Technical Guide to a Potent and Selective ATP-Competitive mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wye-687 is a potent, ATP-competitive, and highly selective pyrazolopyrimidine inhibitor of the mammalian target of rapamycin (mTOR). It effectively targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key regulators of cell growth, proliferation, metabolism, and survival. Unlike allosteric inhibitors such as rapamycin and its analogs (rapalogs), this compound directly inhibits the kinase activity of mTOR, leading to a more comprehensive blockade of downstream signaling pathways. This technical guide provides a detailed overview of this compound, including its biochemical and cellular activities, comprehensive data on its inhibitory profile, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site within the kinase domain of mTOR.[1][2] This direct inhibition prevents the phosphorylation of key downstream substrates of both mTORC1 and mTORC2.[3]

Inhibition of mTORC1: this compound blocks the phosphorylation of p70 S6 kinase (S6K) at threonine 389 (T389) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), crucial for protein synthesis and cell growth.[1][4]

Inhibition of mTORC2: The inhibitor also prevents mTORC2-mediated phosphorylation of Akt (also known as protein kinase B) at serine 473 (S473), a critical step for full Akt activation and cell survival.[1][3] Notably, this compound does not significantly affect the PDK1-mediated phosphorylation of Akt at threonine 308 (T308).[1]

This dual inhibition of mTORC1 and mTORC2 results in a robust anti-proliferative effect, induction of G1 cell cycle arrest, and apoptosis in a variety of cancer cell lines.[1][2] Furthermore, this compound has been shown to down-regulate the expression of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF), key regulators of angiogenesis.[1][5]

Caption: this compound inhibits mTORC1 and mTORC2 kinase activity.

Data Presentation

Biochemical Activity and Selectivity

This compound demonstrates potent inhibition of mTOR kinase and significant selectivity over other related kinases, particularly within the PI3K family.[1][2][4]

| Target | IC50 (nM) | Selectivity vs. mTOR | Reference |

| mTOR | 7 | - | [1][2][4] |

| PI3Kα | 81 | >11-fold | [4] |

| PI3Kγ | 3110 | >444-fold | [4] |

Note: this compound was also profiled against a panel of 24 other protein kinases and showed high selectivity.[2][6]

Cellular Activity

This compound exhibits potent anti-proliferative and cytotoxic effects across a range of human cancer cell lines.

| Cell Line | Cancer Type | Effect | Concentration | Reference |

| 786-O | Renal Cell Carcinoma | Cytotoxicity (viability reduction of ~55%) | 50 nM | [6] |

| A498 | Renal Cell Carcinoma | Cytotoxicity and anti-proliferative | Not specified | [6] |

| Primary human RCC cells | Renal Cell Carcinoma | Cytotoxicity and anti-proliferative | Not specified | [6] |

| MDA-361 | Breast Cancer | G1 cell cycle arrest, inhibition of protein synthesis | Sub-micromolar | [1][2] |

| HCT116 | Colon Cancer | G1 cell cycle arrest | Not specified | [2] |

| U87MG | Glioblastoma | Down-regulation of HIF-1α and VEGF | Not specified | [1][2] |

| LNCaP | Prostate Cancer | Down-regulation of HIF-1α and VEGF | Not specified | [1][2] |

| HL-60, U937, THP-1, AML-193 | Acute Myeloid Leukemia | Inhibition of survival and proliferation, induction of apoptosis | 33-1000 nM | [4][7] |

| Primary human AML progenitor cells | Acute Myeloid Leukemia | Inhibition of survival and proliferation, induction of apoptosis | Not specified | [7] |

In Vivo Activity

Oral administration of this compound has demonstrated significant anti-tumor efficacy in mouse xenograft models.

| Xenograft Model | This compound Dose | Efficacy | Reference |

| 786-O (RCC) | 25 mg/kg, oral gavage, daily | Potent suppression of tumor growth | [6] |

| U937 (AML) | 5 mg/kg and 25 mg/kg, daily | Dose-dependent inhibition of tumor growth (50% and 75% reduction, respectively) | [4] |

Experimental Protocols

DELFIA mTOR Kinase Assay

This protocol describes a Dissociation-Enhanced Lanthanide Fluorescent Immunoassay (DELFIA) to measure the kinase activity of purified FLAG-tagged mTOR and its inhibition by this compound.

Materials:

-

Purified FLAG-mTOR enzyme

-

His6-S6K substrate

-

Kinase Assay Buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin LR, 100 µg/mL BSA)

-

This compound or other test inhibitors in DMSO

-

ATP

-

Stop Buffer (20 mM HEPES pH 7.4, 20 mM EDTA, 20 mM EGTA)

-

MaxiSorp plates

-

Europium-labeled anti-phospho-S6K(T389) antibody

-

DELFIA Wash Buffer (PBS with 0.05% Tween 20)

-

DELFIA Enhancement Solution

-

Plate reader

Procedure:

-

Dilute the FLAG-mTOR enzyme in Kinase Assay Buffer.

-

In a 96-well plate, mix 12 µL of the diluted enzyme with 0.5 µL of this compound (or DMSO vehicle control).

-

Initiate the kinase reaction by adding 12.5 µL of Kinase Assay Buffer containing ATP and His6-S6K to a final volume of 25 µL. The final concentrations should be approximately 800 ng/mL FLAG-mTOR, 100 µM ATP, and 1.25 µM His6-S6K.[1]

-

Incubate the plate for 2 hours at room temperature with gentle shaking.[1]

-

Terminate the reaction by adding 25 µL of Stop Buffer.[1]

-

Transfer 45 µL of the terminated reaction to a MaxiSorp plate containing 55 µL of PBS.

-

Allow the His6-S6K to bind to the plate for 2 hours at room temperature.

-

Aspirate the wells and wash once with PBS.

-

Add 100 µL of DELFIA buffer containing the Europium-labeled anti-phospho-S6K(T389) antibody (e.g., 40 ng/mL).

-

Incubate for 1 hour with gentle agitation.

-

Aspirate the wells and wash four times with DELFIA Wash Buffer.

-

Add 100 µL of DELFIA Enhancement Solution to each well.

-

Read the time-resolved fluorescence in a compatible plate reader.

-

Calculate enzyme activity and inhibition based on the fluorescence signal.[1]

Cell Proliferation Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., 786-O, HL-60)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density (e.g., 10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0-1000 nM) or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for 24 or 48 hours.[1]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C overnight.[1]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle profile using a flow cytometer, acquiring at least 5,000 events per sample.[1]

-

Use appropriate software to quantify the percentage of cells in G1, S, and G2/M phases.

Western Blotting

This protocol is used to detect the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

-

Cell lysates from this compound-treated and control cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-S6K(T389), anti-S6K, anti-p-Akt(S473), anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in ice-cold lysis buffer and determine the protein concentration.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of an mTOR inhibitor like this compound.

Caption: Preclinical evaluation workflow for an mTOR inhibitor.

Conclusion

This compound is a valuable research tool for investigating the complexities of the mTOR signaling pathway. Its ability to potently and selectively inhibit both mTORC1 and mTORC2 provides a distinct advantage over first-generation allosteric inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of dual mTORC1/mTORC2 inhibition in oncology and other disease areas.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Wye-687 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Wye-687 signaling pathway, its mechanism of action, and its effects on cellular processes. This compound is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, proliferation, and survival.[1] Notably, this compound targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), giving it a distinct advantage over earlier generations of mTOR inhibitors.[2]

Core Mechanism of Action

This compound exerts its inhibitory effects by competing with ATP for binding to the mTOR kinase domain.[3] This direct inhibition prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, leading to a comprehensive blockade of mTOR signaling.[4] The dual inhibitory action is critical, as it circumvents the feedback activation of Akt that can occur with mTORC1-specific inhibitors like rapamycin.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its inhibitory potency and selectivity.

| Target | IC50 Value | Selectivity | Reference |

| mTOR | 7 nM | - | [4][5] |

| PI3Kα | 81 nM | >100-fold vs. mTOR | [4][5] |

| PI3Kγ | 3.11 µM | >500-fold vs. mTOR | [4][5] |

Table 1: In vitro inhibitory activity of this compound against mTOR and PI3K isoforms.

| Cell Line | Effect | Concentration Range | Reference |

| HL-60 (AML) | Inhibition of cell survival | 33-1000 nM | [5] |

| U937 (AML) | Inhibition of cell survival | Not specified | [6] |

| THP-1 (AML) | Inhibition of cell survival | Not specified | [6] |

| AML-193 | Inhibition of cell survival | Not specified | [6] |

| MDA361 (Breast Cancer) | G1 cell cycle arrest | Not specified | [7] |

| HCT116 (Colon Cancer) | G1 cell cycle arrest | Not specified | [7] |

| 786-O (Renal Cancer) | Cytotoxic | Not specified | [8] |

| A498 (Renal Cancer) | Cytotoxic | Not specified | [8] |

Table 2: Cellular effects of this compound in various cancer cell lines.

| In Vivo Model | Treatment | Result | Reference |

| U937 Xenograft (SCID mice) | 5 mg/kg, daily | 50% tumor growth inhibition | [5] |

| U937 Xenograft (SCID mice) | 25 mg/kg, daily | 75% tumor growth inhibition | [5] |

| 786-O Xenograft (Nude mice) | 25 mg/kg, daily | Significant tumor growth inhibition | [8] |

Table 3: In vivo efficacy of this compound in preclinical models.

Signaling Pathway Diagram

The following diagram illustrates the central role of this compound in inhibiting the mTOR signaling pathway.

This compound inhibits both mTORC1 and mTORC2, blocking downstream signaling.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the characterization of this compound.

In Vitro mTOR Kinase Assay (DELFIA Format)

This assay quantifies the inhibitory effect of this compound on mTOR kinase activity.

Protocol:

-

Enzyme Preparation: Dilute purified FLAG-tagged mTOR in kinase assay buffer (10 mM HEPES pH 7.4, 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin LR, and 100 µg/mL BSA).[4]

-

Compound Addition: In a 96-well plate, mix 12 µL of the diluted enzyme with 0.5 µL of this compound or DMSO vehicle control.[4]

-

Kinase Reaction Initiation: Add 12.5 µL of kinase assay buffer containing ATP and His6-S6K to a final volume of 25 µL. The final concentrations are 800 ng/mL FLAG-mTOR, 100 µM ATP, and 1.25 µM His6-S6K.[4]

-

Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.[4]

-

Reaction Termination: Stop the reaction by adding 25 µL of Stop buffer (20 mM HEPES pH 7.4, 20 mM EDTA, and 20 mM EGTA).[4]

-

Detection (DELFIA):

-

Add 100 µL of DELFIA buffer with 40 ng/mL Europium-labeled anti-phospho-(Thr389)-S6K antibody.[4]

-

Incubate for 1 hour with gentle agitation.[4]

-

Wash the wells four times with PBS containing 0.05% Tween 20.[4]

-

Add 100 µL of DELFIA Enhancement solution to each well.[4]

-

Read the time-resolved fluorescence in a plate reader.[4]

-

Cell Viability and Proliferation Assays

These assays determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.

MTT Assay Protocol:

-

Cell Seeding: Seed cells in 96-well plates at a density of 10,000 cells per well and allow them to adhere for 24 hours.[4]

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24 or 48 hours.[4]

-

MTT Addition: Add MTT solution to each well and incubate for a period that allows for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

[³H] Thymidine Incorporation Assay Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.

-

Radiolabeling: Add [³H] Thymidine to the cell culture medium and incubate to allow for its incorporation into newly synthesized DNA.

-

Harvesting: Harvest the cells and lyse them to release the DNA.

-

Scintillation Counting: Measure the amount of incorporated [³H] Thymidine using a scintillation counter to quantify DNA synthesis and, by extension, cell proliferation.[5]

In Vivo Xenograft Tumor Growth Study

This experimental model evaluates the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Inoculation: Inoculate U937 or 786-O cancer cells into the flanks of immunodeficient mice (e.g., SCID or nude mice).[5][8]

-

Tumor Growth: Allow the tumors to reach a palpable volume (e.g., around 100 mm³).[5]

-

Treatment Administration: Orally administer this compound (e.g., 5 or 25 mg/kg) or a vehicle control daily.[5][8]

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating a novel mTOR inhibitor like this compound.

A standard workflow for preclinical evaluation of mTOR inhibitors.

Conclusion

This compound is a potent dual mTORC1/mTORC2 inhibitor with significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines.[4][6] Its ability to comprehensively block the mTOR signaling pathway, coupled with its in vivo efficacy, underscores its potential as a therapeutic agent in oncology.[5][8] The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and other similar targeted therapies.

References

- 1. adooq.com [adooq.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Preclinical evaluation of this compound, a mTOR kinase inhibitor, as a potential anti-acute myeloid leukemia agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]

Wye-687: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Wye-687 is a potent and selective ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR). As a critical regulator of cell growth, proliferation, and survival, mTOR is a key target in cancer therapy. This compound distinguishes itself by inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), offering a more comprehensive blockade of the mTOR signaling pathway compared to earlier generation inhibitors like rapamycin. This dual inhibitory action translates to broad antiproliferative activity across a range of cancer cell lines, induction of cell cycle arrest and apoptosis, and suppression of angiogenesis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of its associated signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its anticancer effects by directly targeting the kinase domain of mTOR in an ATP-competitive manner. This binding prevents the phosphorylation of downstream substrates of both mTORC1 and mTORC2, effectively shutting down mTOR-mediated signaling.

Key Features of this compound's Mechanism of Action:

-

Dual mTORC1/mTORC2 Inhibition: Unlike rapamycin and its analogs (rapalogs) which primarily inhibit mTORC1, this compound inhibits both complexes. This is significant because mTORC2 is a key activator of Akt, a central node in cell survival pathways. By inhibiting mTORC2, this compound prevents the feedback activation of Akt that can occur with mTORC1-selective inhibitors.

-

ATP-Competitive Inhibition: this compound competes with ATP for binding to the mTOR kinase domain, leading to a direct and potent inhibition of its catalytic activity.

-

Selectivity: this compound demonstrates significant selectivity for mTOR over other kinases in the phosphoinositide 3-kinase (PI3K) family, with over 100-fold selectivity for mTOR compared to PI3Kα and over 500-fold for PI3Kγ.[1]

The downstream consequences of this compound's inhibition of mTOR signaling are multifaceted and contribute to its antitumor activity:

-

Inhibition of Protein Synthesis: By blocking mTORC1, this compound inhibits the phosphorylation of p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to a profound suppression of cap-dependent mRNA translation and overall protein synthesis.[1]

-

Cell Cycle Arrest: this compound induces a strong G1 cell cycle arrest in cancer cells.[2]

-

Induction of Apoptosis: The compound promotes programmed cell death in various cancer cell lines.[1][3]

-

Anti-Angiogenic Effects: this compound has been shown to downregulate the expression of key angiogenic factors, including vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1-alpha (HIF-1α).[1][2]

Quantitative Data

Enzymatic and Kinase Inhibition

The inhibitory potency of this compound against mTOR and other related kinases has been quantified in various enzymatic assays.

| Target | IC50 (nM) | Notes |

| mTOR | 7 | ATP-competitive inhibition.[1][3] |

| PI3Kα | 81 | Greater than 100-fold selectivity for mTOR.[1] |

| PI3Kγ | 3110 | Greater than 500-fold selectivity for mTOR.[1] |

Antiproliferative Activity in Cancer Cell Lines

This compound has demonstrated potent antiproliferative effects across a diverse panel of human cancer cell lines.

| Cell Line | Cancer Type | Antiproliferative IC50 (nM) |

| 786-O | Renal Cell Carcinoma | 23.21 ± 2.25 |

| A498 | Renal Cell Carcinoma | Data not explicitly quantified, but shown to be effective.[3] |

| HL-60 | Acute Myeloid Leukemia | Potent dose-dependent inhibition observed. |

| U937 | Acute Myeloid Leukemia | Potent dose-dependent inhibition observed. |

| AML-193 | Acute Myeloid Leukemia | Potent dose-dependent inhibition observed. |

| THP-1 | Acute Myeloid Leukemia | Potent dose-dependent inhibition observed. |

| MDA-MB-361 | Breast Cancer | Potent inhibition of protein synthesis and cell growth.[1][2] |

| HCT116 | Colon Cancer | Induces strong G1 arrest.[2] |

| U87MG | Glioblastoma | Downregulates HIF-1α.[1][2] |

| LNCaP | Prostate Cancer | Downregulates HIF-1α.[1][2] |

Experimental Protocols

Western Blotting for mTOR Signaling Pathway Analysis

This protocol outlines the methodology for assessing the phosphorylation status of key mTOR signaling proteins following treatment with this compound.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time period.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include vehicle-treated and untreated controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value of this compound.

Apoptosis (Annexin V) Assay

This flow cytometry-based assay is used to quantify apoptosis induced by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle (Propidium Iodide Staining) Analysis

This protocol allows for the analysis of cell cycle distribution following this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest them.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

This compound Inhibition of the mTOR Signaling Pathway

Caption: this compound dually inhibits mTORC1 and mTORC2 signaling pathways.

Experimental Workflow for Assessing this compound's Antiproliferative Activity

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Logical Relationship of this compound's Dual Inhibition and Cellular Effects

Caption: Logical flow from this compound's dual inhibition to its anticancer effects.

Conclusion

This compound is a valuable tool for cancer research, offering a potent and selective means of inhibiting the mTOR signaling pathway. Its dual targeting of mTORC1 and mTORC2 provides a more complete pathway blockade than first-generation mTOR inhibitors, making it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this guide are intended to facilitate the effective utilization of this compound in studies aimed at elucidating the role of mTOR signaling in cancer and developing novel therapeutic strategies.

References

Wye-687 for Acute Myeloid Leukemia Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Wye-687, a potent and selective ATP-competitive mTOR kinase inhibitor, for the treatment of Acute Myeloid Leukemia (AML). This document outlines the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols for the cited research.

Core Concepts: this compound as a Dual mTORC1/mTORC2 Inhibitor in AML

This compound is a pyrazolopyrimidine that acts as a catalytic inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently hyperactivated in AML, contributing to leukemic cell proliferation, survival, and resistance to chemotherapy.[1][2] Unlike first-generation mTOR inhibitors such as rapamycin, which primarily allosterically inhibit mTOR Complex 1 (mTORC1), this compound targets the ATP-binding site of the mTOR kinase domain, leading to the concurrent inhibition of both mTORC1 and mTORC2.[3][4][5] This dual inhibition is critical for a more potent anti-leukemic effect, as it circumvents the feedback activation of Akt, a pro-survival kinase, which is often observed with mTORC1-selective inhibitors.[5][6]

The profound anti-leukemic activity of this compound in AML is attributed to its ability to simultaneously block the downstream signaling of both mTORC1 and mTORC2.[3] Inhibition of mTORC1 leads to the dephosphorylation of key effectors like p70S6K and 4E-BP1, resulting in the suppression of protein synthesis and cell cycle arrest.[3][6] Concurrently, mTORC2 inhibition prevents the phosphorylation and activation of Akt at Ser473, as well as other substrates like FoxO1/3a, ultimately promoting apoptosis.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in AML.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 | Reference |

| mTOR | Recombinant Enzyme Assay | 7 nM | [4] |

| PI3Kα | Kinase Assay | 81 nM | [4] |

| PI3Kγ | Kinase Assay | 3.11 µM | [4] |

Table 2: Anti-proliferative and Cytotoxic Effects of this compound on AML Cell Lines

| Cell Line | Assay | Concentration Range | Effect | Reference |

| HL-60 | MTT Assay | 33-1000 nM | Potent, dose-dependent inhibition of cell survival | [4] |

| U937 | Not Specified | Not Specified | Anti-survival ("cytotoxic") | [4] |

| THP-1 | Not Specified | Not Specified | Anti-survival ("cytotoxic") | [4] |

| AML-193 | Not Specified | Not Specified | Anti-survival ("cytotoxic") | [4] |

| HL-60 | [H3] Thymidine Incorporation | 100-1000 nM | Significant inhibition of proliferation | [4] |

Table 3: In Vivo Efficacy of this compound in a U937 Xenograft Model

| Treatment Group | Dosage | Administration | Tumor Growth Inhibition (Day 15) | Reference |

| This compound | 5 mg/kg | Daily, Oral | 50% smaller than vehicle control | [4] |

| This compound | 25 mg/kg | Daily, Oral | 75% smaller than vehicle control | [4] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental Workflow: In Vitro Evaluation of this compound

Caption: Workflow for in vitro assessment of this compound in AML cell lines.

Experimental Workflow: In Vivo Evaluation of this compound

Caption: Workflow for in vivo evaluation of this compound in an AML xenograft model.

Detailed Experimental Protocols

Cell Lines and Culture

AML cell lines (HL-60, U937, THP-1, AML-193) and primary human AML progenitor cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

-

Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Treat the cells with various concentrations of this compound (e.g., 33-1000 nM) or vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate and carefully remove the supernatant.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Proliferation Assay ([H3] Thymidine Incorporation)

-

Seed AML cells in a 48-well plate at a density of 1 x 10^5 cells/well.

-

Treat the cells with various concentrations of this compound (e.g., 100-1000 nM) or vehicle control.

-

Add 1 µCi/mL of [H3] thymidine to each well.

-

Incubate for 24 hours at 37°C.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Wash the filters with PBS to remove unincorporated [H3] thymidine.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Express the results as counts per minute (CPM) and normalize to the vehicle-treated control.

Apoptosis Assay (Caspase Activity)

-

Treat AML cells with this compound or vehicle control for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Use a commercially available caspase-3, -8, or -9 colorimetric or fluorometric assay kit.

-

Follow the manufacturer's instructions to measure caspase activity.

-

To confirm the role of caspases, pre-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) before adding this compound.[3]

Western Blot Analysis

-

Treat AML cells with this compound for the indicated times and concentrations.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p70S6K, phospho-S6, phospho-Akt (Ser473), total Akt, Bcl-xL, HIF-1α, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Study

-

Use immunodeficient mice (e.g., SCID mice).

-

Subcutaneously inject approximately 5 x 10^6 U937 cells into the flank of each mouse.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (vehicle control, 5 mg/kg this compound, 25 mg/kg this compound).

-

Administer this compound or vehicle orally once daily.

-

Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.

-

After a predetermined period (e.g., 15 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for target proteins).[4]

Conclusion

This compound demonstrates significant preclinical anti-leukemic activity in AML models through its potent dual inhibition of mTORC1 and mTORC2. Its ability to induce apoptosis and inhibit proliferation in AML cells, coupled with its in vivo efficacy and acceptable toxicity profile, positions this compound as a promising therapeutic agent for further investigation in the treatment of acute myeloid leukemia. The detailed methodologies provided in this guide are intended to facilitate the replication and extension of these important findings.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 3. U937-SCID mouse xenografts: a new model for acute in vivo HIV-1 infection suitable to test antiviral strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Enhanced chemosensitivity in acute myeloid leukemia by hematopoietic growth factors: a comparison of the MTT assay with a clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

Wye-687 in Renal Cell Carcinoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Wye-687, a potent and selective mTOR kinase inhibitor, in the context of renal cell carcinoma (RCC). The document synthesizes key findings on its mechanism of action, in vitro efficacy, and in vivo anti-tumor activity, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core biological processes and workflows involved.

Introduction to this compound and its Target in RCC

Renal cell carcinoma (RCC) is a prevalent renal malignancy where the mammalian target of rapamycin (mTOR) signaling pathway is often hyperactivated, making it a critical therapeutic target.[1] While first-generation mTOR inhibitors (rapalogs) like everolimus and temsirolimus have shown clinical benefits, they only target the mTORC1 complex.[2][3][4] This limitation can lead to feedback activation of pro-survival pathways and incomplete suppression of tumor growth.[5]

This compound is a novel, ATP-competitive mTOR kinase inhibitor that distinguishes itself by concurrently blocking both mTORC1 and mTORC2 complexes.[1][2][6] This dual inhibition offers a more comprehensive blockade of the mTOR pathway, suggesting a potential for superior anti-tumor efficacy compared to rapalogs in RCC.[1][2] Preclinical studies demonstrate that this compound is cytotoxic and anti-proliferative against RCC cells, inducing caspase-dependent apoptosis and potently suppressing tumor growth in vivo.[1][2]

Mechanism of Action: Dual mTORC1/mTORC2 Inhibition

This compound functions by directly inhibiting the kinase activity of mTOR, thereby preventing the phosphorylation of downstream targets of both mTORC1 and mTORC2.[2][6]

-

mTORC1 Inhibition: By blocking mTORC1, this compound prevents the phosphorylation of S6 kinase 1 (S6K1) and S6 ribosomal protein. This action disrupts protein synthesis and cell growth.[1][2] A key consequence in RCC is the significant downregulation of hypoxia-inducible factor (HIF)-1α, a critical factor in tumor metabolism and angiogenesis, which is primarily regulated by mTORC1.[1][2]

-

mTORC2 Inhibition: Concurrent inhibition of mTORC2 prevents the phosphorylation of Akt at serine 473 (Ser473), a crucial step for its full activation.[1][2][6] In RCC, mTORC2 is a key regulator of HIF-2α translation.[1][2] Therefore, this compound's action on mTORC2 leads to the depletion of HIF-2α, a major oncogenic driver in clear cell RCC.[1][2]

This simultaneous suppression of both HIF-1α and HIF-2α is a significant advantage of dual mTOR kinase inhibitors like this compound.[1][2]

Quantitative Data Summary

The anti-tumor effects of this compound have been quantified through various in vitro and in vivo experiments.

Table 1: In Vitro Efficacy of this compound in RCC Cell Lines

| Parameter | Cell Line | Value/Effect | Concentration | Citation |

| IC50 | 786-O | 23.21 ± 2.25 nM | N/A | [1][2] |

| Cytotoxicity | 786-O, A498, Primary RCC | Dose-dependent reduction in survival | 10-1000 nM | [1][2] |

| Apoptosis | 786-O, A498, Primary RCC | Profound induction of apoptosis | 100 nM | [1][2] |

| Proliferation | 786-O, A498, Primary RCC | Significant inhibition | 10-1000 nM | [2] |

| Selectivity | HK-2 (Normal Kidney Cells) | Non-cytotoxic, no significant apoptosis | Up to 1000 nM | [1][2] |

Table 2: In Vivo Efficacy of this compound in 786-O Xenograft Model

| Parameter | Treatment Group | Value | Citation |

| Dosage | This compound | 25 mg/kg body weight, daily | [1][2] |

| Administration | This compound | Oral gavage | [1][2] |

| Treatment Duration | This compound | 15 days | [1][2] |

| Outcome | This compound | Potent suppression of tumor growth | [1][2][7] |

| Molecular Effect | This compound | Downregulation of mTORC1/2 activation and HIF-1α/2α expression in tumor tissues | [1][2] |

Experimental Protocols

The following protocols are based on methodologies described in the preclinical evaluation of this compound in RCC.[2]

In Vitro Experimental Protocols

Cell Culture:

-

Cell Lines: Human RCC cell lines 786-O and A498, primary human RCC cells, and HK-2 normal tubular epithelial cells were used.

-

Media: Cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

-

Environment: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 1 nM to 1000 nM) or vehicle control (DMSO).

-

Incubate for the desired duration (e.g., 48 hours).

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated as the concentration that inhibits 50% of cell survival.[2]

Colony Formation Assay:

-

Seed a low density of cells (e.g., 1,000 cells/well) in 6-well plates.

-

Treat cells with this compound (e.g., 100 nM) or vehicle control every two days for a total of 10 days.[2]

-

After the incubation period, wash the colonies with PBS.

-

Fix the colonies with methanol and stain with 0.1% crystal violet.

-

Manually count the number of viable colonies.[2]

Apoptosis (Annexin V) Assay:

-

Treat cells with this compound (e.g., 100 nM) for the specified time (e.g., 36 hours).

-

For caspase inhibition experiments, pre-treat cells for 1 hour with a caspase-3 inhibitor (Ac-DEVD-cho, 50 µM) or a pan-caspase inhibitor (Ac-VAD-cho, 50 µM).[2][8]

-

Harvest and wash the cells with cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cells.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.

Western Blot Analysis:

-

Treat cells with this compound (e.g., 100 nM) for the desired time (e.g., 12 hours).[2]

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 30-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against p-S6K1, p-S6, p-Akt (Ser473), total Akt, HIF-1α, HIF-2α, and a loading control (e.g., GAPDH or β-actin).[2][5]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) kit.[9]

In Vivo Xenograft Protocol

Protocol Steps:

-

Animal Model: Female nude/beige mice (4-5 weeks old) are used.[1]

-

Tumor Inoculation: A significant number of 786-O RCC cells are subcutaneously inoculated into the flanks of the mice.

-

Tumor Growth: Mice are monitored until xenograft tumors are established, reaching an average volume of approximately 100 mm³. This typically takes about three weeks.[1][2]

-

Randomization and Treatment: Mice are randomized into a treatment group and a vehicle control group.

-

Monitoring: Tumor volume and mouse body weight are measured and recorded regularly (e.g., every 5 days) to assess treatment efficacy and toxicity.[7][10]

-

Endpoint Analysis: At the end of the treatment period, mice are euthanized. Tumors are excised, weighed, and processed for further analysis, such as Western blotting and immunohistochemistry (IHC), to confirm the inhibition of mTOR signaling and downregulation of HIF-1α/2α in the tumor tissue.[1][2][7]

Logical Framework and Conclusion

The research on this compound in RCC follows a clear logical progression, establishing a strong preclinical rationale for its potential clinical application.

References

- 1. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]

- 3. mdpi.com [mdpi.com]

- 4. mTOR Inhibitors in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Item - this compound induces apoptosis in cultured human RCC cells. - Public Library of Science - Figshare [plos.figshare.com]

- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 10. Concurrent inhibition of mTORC1 and mTORC2 by this compound inhibits renal cell carcinoma cell growth in vitro and in vivo | PLOS One [journals.plos.org]

Wye-687: A Technical Guide to a Potent and Selective Pyrazolopyrimidine mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wye-687 is a potent, ATP-competitive, and highly selective inhibitor belonging to the pyrazolopyrimidine class of compounds that target the mammalian target of rapamycin (mTOR). mTOR is a crucial serine/threonine kinase that forms two distinct multiprotein complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[1][2] Dysregulation of the mTOR signaling pathway is a common feature in various human cancers, making it a prime target for therapeutic intervention.[3][4] Unlike first-generation mTOR inhibitors such as rapamycin and its analogs (rapalogs), which allosterically inhibit mTORC1, this compound and other second-generation mTOR kinase inhibitors directly target the ATP-binding site of the mTOR kinase domain.[5][6] This mechanism allows for the concurrent inhibition of both mTORC1 and mTORC2, offering a more comprehensive blockade of mTOR signaling and potentially overcoming resistance mechanisms associated with rapalogs.[2][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of mTOR, directly binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[7] This competitive inhibition effectively blocks the activity of both mTORC1 and mTORC2 complexes.[8][9]

The inhibition of mTORC1 by this compound leads to the dephosphorylation of key substrates involved in protein synthesis and cell growth, including:

-

p70 S6 Kinase (S6K): A critical regulator of ribosome biogenesis and translation.

-

eukaryotic initiation factor 4E-binding protein 1 (4E-BP1): A repressor of cap-dependent translation.

By inhibiting mTORC1, this compound profoundly suppresses cap-dependent translation, a critical process for the synthesis of many proteins involved in cell proliferation and survival.[8]

The inhibition of mTORC2 by this compound results in the decreased phosphorylation of its substrates, most notably:

-

Akt (Protein Kinase B) at Serine 473: Full activation of Akt requires phosphorylation at both Threonine 308 (by PDK1) and Serine 473 (by mTORC2). By blocking the latter, this compound curtails the full activation of Akt, a key pro-survival kinase.[8][10]

This dual inhibition of mTORC1 and mTORC2 by this compound results in a potent anti-proliferative and pro-apoptotic effect in various cancer cell lines.[10][11]

Quantitative Data

The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity.

| Target | IC50 (nM) | Assay Type | Reference |

| mTOR | 7 | Recombinant mTOR enzyme assay (DELFIA) | [7][8][9] |

| PI3Kα | 81 | Kinase Assay | [9] |

| PI3Kγ | 3110 | Kinase Assay | [9] |

Table 1: In Vitro Inhibitory Activity of this compound

| Cell Line | Effect | Concentration | Reference |

| 786-O (Renal Carcinoma) | IC50 for cell survival reduction | 23.21 ± 2.25 nM | [10] |

| HL-60 (AML) | Potent inhibition of cell survival | 33-1000 nM | [9] |

| MDA361, HCT116 | G1 cell cycle arrest | Not specified | [7] |

| U87MG, MDA361, LNCap | Downregulation of HIF-1α | Not specified | [7] |

Table 2: Cellular Activity of this compound in Various Cancer Cell Lines

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

mTOR Kinase Assay (DELFIA Format)

This assay quantifies the in vitro inhibitory activity of this compound against recombinant mTOR.

Materials:

-

Recombinant FLAG-tagged mTOR (FLAG-TOR)

-

His6-tagged S6K1 (His6-S6K) as substrate

-

Kinase Assay Buffer: 10 mM HEPES (pH 7.4), 50 mM NaCl, 50 mM β-glycerophosphate, 10 mM MnCl₂, 0.5 mM DTT, 0.25 µM microcystin LR, and 100 µg/mL BSA.

-

This compound (or other test inhibitors) dissolved in DMSO.

-

ATP solution.

-

Stop Buffer: 20 mM HEPES (pH 7.4), 20 mM EDTA, and 20 mM EGTA.

-

DELFIA Enhancement solution.

-

96-well plates.

-

Plate reader capable of time-resolved fluorescence.

Protocol:

-

Dilute the FLAG-TOR enzyme in Kinase Assay Buffer.

-

In a 96-well plate, mix 12 µL of the diluted enzyme with 0.5 µL of this compound at various concentrations (or DMSO as a vehicle control).

-

Initiate the kinase reaction by adding 12.5 µL of Kinase Assay Buffer containing ATP and His6-S6K to achieve a final reaction volume of 25 µL. The final concentrations should be approximately 800 ng/mL FLAG-TOR, 100 µM ATP, and 1.25 µM His6-S6K.[8]

-

Incubate the plate for 2 hours at room temperature with gentle shaking.

-

Terminate the reaction by adding 25 µL of Stop Buffer.

-

Add 100 µL of DELFIA Enhancement solution to each well.

-

Read the time-resolved fluorescence in a compatible plate reader.

-

Calculate the enzymatic activity and the percentage of inhibition by this compound to determine the IC50 value.[8]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

This compound dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7).

-

96-well cell culture plates.

-

Microplate reader.

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[10][12]

-

Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][12]

-

Incubate the plate overnight in the incubator or for a shorter period with shaking to ensure complete solubilization.[10]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis of mTOR Pathway Proteins

This technique is used to detect changes in the phosphorylation status of key proteins in the mTOR signaling pathway in response to this compound treatment.

Materials:

-

Cell lysates from cells treated with this compound.

-

Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-